
Chinfloxacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chinfloxacin is a quinolone antibiotic potentially for the treatment of bacterial infections.
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
Chinfloxacin has demonstrated significant in vitro antibacterial activity. A study involving 1,739 clinical isolates showed that the minimum inhibitory concentrations (MIC) of this compound were comparable to or lower than those of moxifloxacin against most gram-positive isolates, with similar efficacy against gram-negative isolates . The following table summarizes the MIC values observed:
Bacterial Species | This compound MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
---|---|---|
Staphylococcus aureus (MSSA) | 0.5 | 0.5 |
Staphylococcus aureus (MRSA) | 1 | 1 |
Streptococcus pneumoniae (PISP) | 0.25 | 0.25 |
Escherichia coli | 2 | 1 |
Klebsiella pneumoniae | 2 | 1 |
In Vivo Studies
In vivo efficacy was evaluated using murine models of systemic and local infections. This compound exhibited potent activity against various pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and Escherichia coli. The effective dose (ED50) for these infections ranged from 1.25 mg/kg to 25.02 mg/kg . The following table highlights the ED50 values for different pathogens:
Pathogen | ED50 (mg/kg) |
---|---|
MSSA | 2.28 - 4.15 |
MRSA | 14.75 |
PISP | 6.20 |
PRSP | 3.51 - 5.03 |
E. coli | 1.25 - 1.90 |
K. pneumoniae | 2.92 - 8.28 |
Pharmacokinetics and Safety
A randomized study assessing the pharmacokinetics and safety of this compound in healthy volunteers indicated that it was well tolerated with mild adverse effects such as dizziness and nausea . Key pharmacokinetic parameters included:
- Half-life : Approximately 14 to 16 hours
- Time to peak plasma concentration : About 2 hours
- Effect on QT/QTc interval : Minimal effect compared to moxifloxacin
This pharmacokinetic profile suggests that this compound may be suitable for once-daily dosing in clinical settings.
Clinical Implications
This compound's robust antibacterial activity positions it as a promising candidate for treating both conventional infections and biothreat pathogens. Its efficacy in murine models indicates potential for further clinical development, particularly against resistant strains of bacteria where existing antibiotics may fail.
Eigenschaften
CAS-Nummer |
868208-92-8 |
---|---|
Molekularformel |
C21H22F3N3O4 |
Molekulargewicht |
437.41 |
IUPAC-Name |
1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22F3N3O4/c22-14-6-12-16(27(11-3-4-11)8-13(18(12)28)20(29)30)19(31-21(23)24)17(14)26-7-10-2-1-5-25-15(10)9-26/h6,8,10-11,15,21,25H,1-5,7,9H2,(H,29,30) |
InChI-Schlüssel |
KNLARSZRTBDTIA-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N(C4)CC5C4CCCN5)=C3OC(F)F)C1=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IMB-031124; IMB031124; IMB 031124 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.